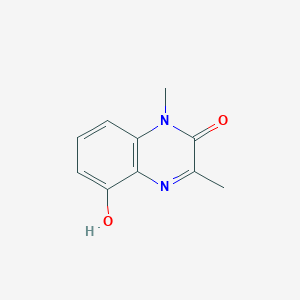

5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-hydroxy-1,3-dimethylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-10(14)12(2)7-4-3-5-8(13)9(7)11-6/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULCLXVOCXASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578438 | |

| Record name | 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184423-25-4 | |

| Record name | 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1,3-dimethyl-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Transformation Studies of Quinoxalinone Derivatives

Intramolecular Rearrangement Reactions of Quinoxalinone Frameworks

Intramolecular rearrangements of the core quinoxalinone structure are not extensively documented under typical laboratory conditions, suggesting a high degree of stability for this heterocyclic framework. The aromaticity of the fused benzene (B151609) ring and the resonance stabilization of the pyrazinone moiety contribute to this stability.

However, related quinoxaline (B1680401) structures, such as quinoxaline N-oxides, have been shown to undergo novel rearrangements. For instance, certain quinoxaline N-oxides can rearrange to form 6-benzimidazolinones, indicating that under specific activating conditions, skeletal transformations of the broader quinoxaline family are possible. acs.org Another relevant transformation, though a synthetic route rather than a rearrangement of a pre-formed core, is the intramolecular cyclization of 2-dialkylamino-2′-halogenoacetanilides, which proceeds through nucleophilic substitution to form the quinoxalinone ring system. rsc.orgresearchgate.net These examples highlight that while the core 1,3-dimethylquinoxalin-2(1H)-one framework is robust, related structures can be induced to undergo significant molecular reorganization. Specific studies on photochemical or thermally induced intramolecular rearrangements of 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one have not been prominently reported.

Electron Transfer and Radical-Mediated Processes Involving Quinoxalinones

The quinoxalin-2(1H)-one scaffold is highly susceptible to radical-mediated transformations, particularly at the C3 position. These reactions are often initiated by single electron transfer (SET) processes and have become a powerful tool for the C-H functionalization of this heterocycle. The general mechanism often involves the addition of a radical species to the electron-deficient C3 position, followed by oxidation and deprotonation.

Numerous studies demonstrate the versatility of this approach using visible light, often without the need for an external photocatalyst, to generate a variety of C3-substituted quinoxalinones. mdpi.comnih.govnih.gov The excited-state quinoxalinone itself can participate in electron transfer, promoting the formation of alkyl or aryl radicals from precursors like carboxylic acids, boronic acids, or hydrazines. organic-chemistry.orgresearchgate.net

A plausible mechanistic pathway for these transformations is as follows:

Radical Generation: An alkyl or aryl radical is generated from a suitable precursor via oxidation or fragmentation, often initiated by light.

Radical Addition: The generated radical adds to the C3 position of the quinoxalin-2(1H)-one ring.

Intermediate Formation: This addition forms a nitrogen-centered radical intermediate. mdpi.com

Oxidation & Deprotonation: The intermediate is subsequently oxidized (losing an electron) to form a cationic species, which then undergoes deprotonation to yield the final C3-functionalized product. mdpi.com

The following table summarizes various radical-mediated C-H functionalization reactions at the C3 position of the general quinoxalin-2(1H)-one scaffold.

| Reaction Type | Radical Source | Conditions | Catalyst/Mediator | Ref. |

| Alkylation | Alkylboronic Acids | Oxygen atmosphere, Purple LED | None | researchgate.net |

| Alkylation | Alkyl Carboxylic Acids | Visible light | None (Direct ET) | organic-chemistry.org |

| Alkylation | N,N,N',N'-tetraalkylethylenediamine | Visible light | None (Substrate as photocatalyst) | nih.gov |

| Arylation | Arylhydrazines | Blue light, Air | g-C₃N₄/NaI | organic-chemistry.orgnih.gov |

| Arylation | Arylhydrazines | Purple LED, Air | None | nih.gov |

| Trifluoroalkylation | CF₃SO₂Na | K₂S₂O₈ (oxidant) | Metal-free | mdpi.com |

These methodologies underscore the robust nature of radical-mediated processes for modifying the quinoxalinone core, suggesting that this compound would similarly be an excellent substrate for C3-H functionalization.

Transformations Involving the Hydroxyl Group at Position 5

The hydroxyl group at the C5 position is chemically equivalent to a phenol. Its reactivity is characterized by the nucleophilicity of the oxygen atom and its ability to activate the benzene ring towards electrophilic substitution.

Reactions at the Oxygen Atom: As a phenolic hydroxyl group, it is expected to undergo standard reactions such as O-alkylation and O-acylation under basic conditions to form the corresponding ethers and esters. The nucleophilicity of the phenoxide, formed by deprotonation, would facilitate reactions with electrophiles like alkyl halides or acyl chlorides.

Influence on the Aromatic Ring: The -OH group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C6) and para (C8) positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to occur selectively at these positions. The presence of the fused pyrazinone ring and its substituents will modulate this reactivity.

Chelation: The proximity of the 5-hydroxy group to the N4 nitrogen atom creates a potential bidentate chelation site for metal ions, a property well-documented in the structurally related 8-hydroxyquinolines. nih.govresearchgate.net This suggests that this compound could form stable complexes with various metal ions.

Studies on the related 5-hydroxyquinoline (B119867) scaffold have shown that halides at the 5-position are highly reactive towards nucleophilic displacement, further highlighting the C5 position as a key reactive site. researchgate.net

Reactivity at Nitrogen Centers (N1 and N4) and Carbonyl Functionalities

The reactivity of the nitrogen and carbonyl centers in this compound is defined by the locked N-methylated amide structure.

N1 Center: The nitrogen at position 1 is part of an N-methylated lactam (a tertiary amide). It is sp²-hybridized, and its lone pair of electrons is delocalized into the carbonyl group. Consequently, it is non-basic and not nucleophilic. Further substitution at this position is not feasible.

Carbonyl Functionality (C2=O): The carbonyl group at the C2 position is part of a cyclic amide (lactam). This functionality is substantially less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the resonance donation from the N1 lone pair. Reactions such as reduction to a methylene (B1212753) group (CH₂) would require powerful reducing agents (e.g., lithium aluminum hydride), and addition of organometallic reagents would be challenging. The primary role of the carbonyl group is to influence the electronic structure of the heterocyclic ring, contributing to the electrophilicity of the C3 position.

Structure Activity Relationship Sar Analyses in in Vitro Biological Contexts

General Principles of SAR for Quinoxalinone and Quinoxaline (B1680401) N-Oxide Derivatives

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a versatile pharmacophore that serves as a foundation for a wide array of biologically active compounds. researchgate.netresearchgate.net The structural rigidity and electron-rich nature of the quinoxaline ring system allow it to interact with diverse biological targets, including enzymes and receptors. researchgate.net

For quinoxaline 1,4-di-N-oxides (QdNOs), the N-oxide groups are a paramount structural feature for many of their biological activities, particularly antimicrobial properties. nih.govnih.gov The loss of one or both N-oxide functions often leads to a significant decrease or complete loss of activity. nih.gov These groups are believed to be bioreduced in hypoxic environments, generating reactive oxygen species (ROS) and other radicals that can damage cellular components like DNA. nih.gov

Beyond the core scaffold and N-oxide groups, the nature and position of substituents on both the benzene and pyrazine rings play a critical role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. researchgate.net For instance, the introduction of various substituents can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to bind to a specific target.

SAR in Antimicrobial and Antiparasitic Activities (In Vitro)

The structural features of quinoxalinone and quinoxaline N-oxide derivatives have been extensively studied to understand their impact on antimicrobial and antiparasitic efficacy in vitro.

The presence of 1,4-di-N-oxide groups in the quinoxaline ring is a critical determinant for potent antimicrobial activity. nih.govnih.gov These groups are often essential for the compound's ability to exert its effect, particularly against bacteria and mycobacteria. nih.govresearchgate.net The prevailing mechanism suggests that the N-oxide groups undergo bioreduction, a process that is more efficient under hypoxic conditions, leading to the generation of DNA-damaging free radicals. nih.gov

The electronic properties of substituents on the quinoxaline ring significantly influence the antiparasitic activity of these compounds. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance the activity of quinoxaline-1,4-di-N-oxide esters. nih.gov This is consistent with the proposed mechanism of action, where electron-withdrawing substituents facilitate the bioreduction of the N-oxide groups, leading to increased generation of reactive oxygen species. nih.gov

In the context of antimalarial and antileishmanial activities, specific substitution patterns have been identified as beneficial. For instance, the presence of a halogen group at positions 6 and 7 of the 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile scaffold has been found to be a promising strategy for developing potent antimalarial and antileishmanial agents. nih.gov Furthermore, studies on quinoxaline analogs of chalcones have highlighted the importance of an enone moiety attached to the quinoxaline ring for antimalarial activity. nih.gov

For antischistosomal activity, nitroquinoxaline analogs have demonstrated potent efficacy, with some compounds showing submicromolar IC50 values against adult Schistosoma mansoni. researchgate.net The presence of aniline (B41778) substituents on the quinoxaline scaffold also generally correlates with strong antiparasitic activity against both larval and adult stages of the parasite. researchgate.net

| Compound Class | Substituent Type/Position | Effect on Antiparasitic Potency | Target Organism (Example) |

|---|---|---|---|

| Quinoxaline-1,4-di-N-oxide Esters | Electron-withdrawing (e.g., -CF3) | Increased Activity | Nocardia brasiliensis nih.gov |

| 3-Amino-1,4-di-N-oxide Quinoxaline-2-carbonitriles | Halogen at C6/C7 | Increased Activity | Plasmodium falciparum, Leishmania spp. nih.gov |

| Nitroquinoxalines | Nitro group | Potent Activity | Schistosoma mansoni researchgate.net |

| Dianilinoquinoxalines | Aniline substituents | Strong Activity | Schistosoma mansoni researchgate.net |

SAR in Enzyme Inhibition and Modulatory Effects (In Vitro)

Quinoxalinone derivatives have been investigated as inhibitors of various enzymes, and their SAR provides a roadmap for designing more potent and selective inhibitors.

The quinoxaline scaffold has been utilized in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. rsc.org The inhibitory potency and selectivity of these compounds are highly dependent on the nature and position of substituents on the quinoxaline ring.

For instance, in one study, the parent quinoxaline molecule showed moderate AChE inhibitory activity. The introduction of a 2-phenyl group diminished this activity, while a 2,3-dimethyl substitution resulted in higher potency. This suggests that the size and nature of the substituents at positions 2 and 3 are critical for interaction with the enzyme's active site.

Furthermore, substitution at the 6-position of the quinoxaline ring with electron-withdrawing groups like chloro or nitro led to a decrease in AChE inhibitory activity. In contrast, a 6-amino group on the 2,3-dimethylquinoxaline (B146804) scaffold significantly enhanced the inhibitory potency. This indicates that an electron-donating group at this position is favorable for AChE inhibition. Some quinoxaline derivatives have been found to be selective inhibitors of BChE, with no activity against AChE. rsc.org For example, compounds with specific substitutions were identified as potent and selective BChE inhibitors, with IC50 values comparable to the standard drug galantamine. rsc.org

In silico studies have suggested that some quinoxaline derivatives may preferentially bind to the peripheral anionic site (PAS) of AChE, which is distinct from the catalytic anionic site (CAS) targeted by some traditional inhibitors. This dual binding site interaction has been explored by creating lawsone-quinoxaline hybrids, which have shown excellent AChE inhibitory activity. The length of the linker connecting the lawsone and quinoxaline moieties was found to be a critical factor, with a methylene (B1212753) linker of six carbons proving to be optimal in one series of compounds.

| Quinoxaline Scaffold | Substituent(s) | Effect on AChE Inhibition | Effect on BChE Inhibition |

|---|---|---|---|

| Unsubstituted | - | Moderate | - |

| 2-Phenyl | - | Decreased | Moderate |

| 2,3-Dimethyl | - | Increased | - |

| 6-Chloro or 6-Nitro | on Unsubstituted Quinoxaline | Decreased | - |

| 6-Amino | on 2,3-Dimethylquinoxaline | Significantly Increased | - |

| Specific derivatives | - | No Activity | Potent and Selective |

While extensive SAR studies on quinoxalinone derivatives as lipoxygenase (LOX) inhibitors are not as widely published as for other targets, insights can be drawn from studies on related heterocyclic structures like quinolines. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators.

For a series of substituted 2-cyanoquinolines, the structure-activity relationships for the inhibition of 5-lipoxygenase were evaluated. The potency of these inhibitors was found to be influenced by the nature of the substituents on the quinoline (B57606) ring. A key derivative from this class demonstrated in vitro and in vivo potency comparable or superior to a naphthalenic analog, indicating that the quinoline scaffold is a viable template for 5-LOX inhibitors.

Mechanistic Elucidation of in Vitro Biological Actions of Quinoxalinone Derivatives

Biochemical Pathway Modulation by Quinoxalinone Derivatives in Cell-Free Systems

Quinoxalinone derivatives have been identified as potent modulators of critical biochemical pathways, demonstrating their activity in various cell-free enzymatic assays. A primary mechanism by which these compounds exert their effects is through the direct inhibition of key enzymes involved in metabolic processes, particularly glycolysis. Research has shown that certain esters of quinoxaline-7-carboxylate 1,4-di-N-oxide can interact with and potentially inhibit essential glycolytic enzymes. nih.gov

In silico studies have targeted several enzymes in the glycolytic pathway of parasites like Entamoeba histolytica. Molecular docking analyses predicted that these quinoxaline (B1680401) derivatives could bind to pyrophosphate-dependent phosphofructokinase (PPi-PFK), triosephosphate isomerase (TIM), and pyruvate phosphate dikinase (PPDK). nih.gov The inhibition of such enzymes would directly disrupt the energy metabolism of the organism, showcasing a clear mechanism of biochemical pathway modulation. nih.gov Furthermore, the inhibition of triosephosphate isomerase by various agents has been shown to cause a significant reconfiguration of central metabolism, leading to an increased flux through the pentose phosphate pathway (PPP). researchgate.netresearchgate.net This shift demonstrates how targeting a single enzyme can modulate the balance between different interconnected metabolic routes.

Molecular Interactions with Specific Biological Targets (Enzymes and Receptors)

Quinoxalinone derivatives have emerged as significant inhibitors of enzymes that are crucial for the survival of various parasites. Their mechanisms of action often involve precise interactions with the active or allosteric sites of these target proteins.

Trypanothione Reductase (TR): This enzyme is vital for the redox balance in trypanosomatid parasites and is a major drug target. Certain n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been identified as inhibitors of Trypanosoma cruzi TR. nih.govbiorxiv.org One such compound, T-147, was found to act as a mixed-type inhibitor of the enzyme, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Other inhibitors of TR have been shown to bind in a cavity at the entrance of the NADPH-binding site, thereby preventing the cofactor from accessing the enzyme. nih.govdovepress.com

Triosephosphate Isomerase (TIM): TIM is a central enzyme in glycolysis. Esters of quinoxaline-1,4-di-N-oxide have been evaluated for their inhibitory activity against this enzyme in parasites such as Taenia crassiceps. Molecular docking studies on T. crassiceps TIM (TsTIM) revealed that these derivatives could bind within the enzyme's catalytic pocket. researchgate.net The interaction profiles showed that specific amino acid residues, such as Phe101 and Leu107, are key to the binding of most of these quinoxaline derivatives. This binding occludes the substrate, competitively inhibiting the enzyme's function. researchgate.net

Thioredoxin Reductase (TrxR): In parasites like Entamoeba histolytica, TrxR is another critical enzyme for managing oxidative stress. Quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to inhibit the activity of E. histolytica TrxR (EhTrxR). Molecular docking analyses suggest that these compounds can interact with amino acid residues in both the NADH-binding domain and the redox-active site of the enzyme. Furthermore, some quinoxaline derivatives act as electron acceptor substrates for EhTrxR, which contributes to their inhibitory effect on its disulfide reductase activity. The general mechanism for TrxR inhibition by various compounds often involves targeting the highly reactive selenocysteine residue in the active site through covalent modification.

Table 1: Inhibition of Parasitic Enzymes by Quinoxalinone Derivatives

| Target Enzyme | Organism | Derivative Class | Inhibition Mechanism/Binding Insights |

|---|---|---|---|

| Trypanothione Reductase (TR) | Trypanosoma cruzi | Quinoxaline-7-carboxylate 1,4-di-N-oxide | Mixed-type inhibition. nih.gov |

| Triosephosphate Isomerase (TIM) | Taenia crassiceps | Esters of Quinoxaline-1,4-di-N-oxide | Binds to the catalytic pocket, interacting with key residues like Phe101 and Leu107. |

| Thioredoxin Reductase (TrxR) | Entamoeba histolytica | Quinoxaline 1,4-di-N-oxides (QdNOs) | Interacts with NADH-binding domain and redox-active site; acts as an electron acceptor substrate. |

Quinoxaline derivatives have been investigated as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. The unique structure of AChE features a narrow gorge containing the catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.

A novel strategy has involved developing hybrid molecules that can simultaneously interact with both sites. Lawsone-quinoxaline hybrids, for instance, have been designed as dual-binding site inhibitors. In this model, the 6-aminoquinoxaline moiety of the hybrid molecule serves as a ligand for the PAS, while the lawsone component is a promising candidate for binding to the CAS. This dual binding implies that these compounds can allosterically modulate enzyme activity by interacting with the PAS, which can influence substrate trafficking and the conformation of the active site.

Kinetic studies have revealed that some of the most potent quinoxaline-based inhibitors act as mixed-type inhibitors of AChE. This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, a characteristic that is often associated with binding to a site distinct from the active site, thereby exerting an allosteric effect. Furthermore, certain series of quinoxaline derivatives have shown high selectivity for BChE over AChE, suggesting that structural modifications within the quinoxaline scaffold can be fine-tuned to achieve specificity for one enzyme over the other.

Table 2: Interaction of Quinoxalinone Derivatives with Cholinesterases

| Target Enzyme | Derivative Class | Binding Mode/Inhibition Type |

|---|---|---|

| Acetylcholinesterase (AChE) | Lawsone-quinoxaline hybrids | Dual binding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). |

| Acetylcholinesterase (AChE) | 6-aminoquinoxalines | Mixed-type inhibition. |

| Butyrylcholinesterase (BChE) | Various quinoxaline derivatives | Selective inhibition. |

Cellular Effects and Responses in In Vitro Models

The biological activity of certain quinoxalinone derivatives is closely linked to their ability to induce oxidative stress within cells. Specifically, quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to increase the levels of reactive oxygen species (ROS) in in vitro models. For example, treatment of Entamoeba histolytica trophozoites with 7-carboxylate QdNOs resulted in a significant rise in intracellular ROS.

The generation of ROS can lead to widespread cellular damage. The mechanism is believed to involve the reduction of the N-oxide groups, which can produce a free radical by-product. This is particularly relevant under hypoxic (low oxygen) conditions, where the activity of these compounds is often enhanced. The resulting oxidative stress can damage various cellular macromolecules. One of the most significant consequences is genotoxicity, where the free radicals attack DNA, leading to strand breaks and other lesions. The comet assay has been used to demonstrate that treatment with quinoxaline di-N-oxide derivatives can induce DNA damage in human cell lines like Caco-2, particularly under hypoxia. This DNA damage, if not repaired, can trigger apoptotic pathways and lead to cell death.

Recent studies have highlighted the potential of quinoxalinone derivatives to modulate lipid metabolism in cellular models. In vitro experiments using liver cell lines have shown that these compounds can inhibit the intracellular accumulation of lipids. When HepG2 hepatocytes were overloaded with palmitate to induce lipid storage, treatment with certain quinoxalinone derivatives, such as 8-methyl-3,4-dihydro-1H-quinoxalin-2-one, led to a marked decrease in lipid accumulation. This suggests that the quinoxalinone structure may play a role in suppressing pathways related to fat storage in liver cells.

Further investigations into the molecular mechanisms have linked these effects to specific signaling pathways. A dibromo-substituted quinoxaline derivative, compound 26e, was found to be a potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1). In a fatty liver model using oleic acid-treated LO2 cells, compound 26e caused a dose-dependent reduction in the size and quantity of lipid droplets. ASK1 is a key component of signaling cascades that respond to stress stimuli, including oxidative stress, and its inhibition has been shown to improve inflammation and fibrosis in non-alcoholic steatohepatitis (NASH). By inhibiting ASK1, quinoxalinone derivatives may interfere with the signaling pathways that lead to metabolic dysfunction and lipid accumulation. These findings suggest a mechanism where quinoxalinones suppress lipogenesis by modulating stress-activated protein kinase pathways.

Computational Chemistry and in Silico Modeling in Quinoxalinone Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It is widely applied in chemistry to predict molecular geometries, energies, and other electronic properties with reasonable accuracy and computational cost. aimspress.com

DFT calculations are instrumental in determining the electronic structure of 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one. By optimizing the molecule's geometry, DFT can predict key structural parameters like bond lengths and angles. uctm.edu A crucial aspect of this analysis involves the characterization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable descriptor for predicting reactive sites for electrophilic and nucleophilic attacks. sci-hub.se For this compound, the MEP map would likely indicate negative potential regions (electron-rich, susceptible to electrophilic attack) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atoms. Conversely, positive potential regions would be expected around the hydrogen atom of the hydroxyl group, identifying it as a potential hydrogen bond donor site. sci-hub.se

| Quantum Chemical Descriptor | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and binding interactions. |

| Electronegativity (χ) | 4.0 eV | The power of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to change in electron distribution. |

Note: The values in this table are hypothetical and representative of what a DFT analysis for a molecule like this compound might yield, as specific published data was not found.

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations, through methods like Mulliken population analysis, can quantify the net atomic charges on each atom. nih.gov This analysis reveals the electronic landscape of this compound, highlighting the polarization of bonds due to electronegative atoms like oxygen and nitrogen. Such charge density information is crucial for understanding intermolecular interactions. nih.govnih.gov

DFT can also be employed to calculate the redox potentials of molecules in solution. jocpr.com For quinoxalinone derivatives, the tendency of the oxidized form to be reduced is influenced by substituents on the aromatic ring. A computational study on quinoxalin-2(1H)-one and its derivatives demonstrated that electron-donating groups, such as methyl and amino groups, resulted in lower (more negative) reduction potentials compared to the unsubstituted parent compound. jocpr.com Based on this principle, the presence of two electron-donating methyl groups and a hydroxyl group on this compound would suggest it has a lower reduction potential than unsubstituted quinoxalin-2(1H)-one, indicating its reduced form is more prone to oxidation. jocpr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Profiling

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net It provides detailed information on the fluctuations and conformational changes of molecules, which is essential for understanding their biological function and interactions. researchgate.netnih.gov

For this compound, an MD simulation would reveal its dynamic behavior and conformational flexibility. The simulation would track the molecule's trajectory, allowing for the analysis of bond rotations, ring flexibility, and the conformational preferences of the hydroxyl group. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. iaanalysis.com

MD simulations are also frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govrsc.org By placing the docked complex in a simulated physiological environment (water, ions), MD can test whether the predicted binding pose is stable over a period of nanoseconds. Key metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to confirm the stability of the complex and identify flexible regions. researchgate.netnih.gov

| MD Simulation Analysis | Purpose | Key Metrics |

| Conformational Analysis | To explore the accessible shapes and flexibility of the molecule in solution. | Dihedral angle distributions, Radius of Gyration (Rg). iaanalysis.com |

| Trajectory Analysis | To observe the dynamic evolution and movement of the system over time. | Root-Mean-Square Deviation (RMSD). nih.gov |

| Interaction Profiling | To analyze the stability and nature of interactions in a ligand-protein complex. | Hydrogen bond analysis, RMSF, Binding Free Energy (MM/PBSA). nih.govtandfonline.com |

| Solvation Analysis | To study the interaction of the molecule with surrounding water molecules. | Radial Distribution Functions (RDFs). |

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is a cornerstone of structure-based drug design, used to screen large libraries of compounds and predict binding affinities. nih.gov

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand docked into the active site of a specific protein target. The process involves sampling numerous possible conformations and orientations of the ligand within the binding pocket and scoring them based on physicochemical complementarity. nih.gov Numerous studies have successfully used this approach for other quinoxaline (B1680401) derivatives to predict their interactions with targets like VEGFR-2, EGFR, and various microbial enzymes. nih.govekb.egarabjchem.org

The functional groups of this compound are critical for its predicted interactions. The hydroxyl group can act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic rings can participate in hydrophobic or π-π stacking interactions. researchgate.net The docking results would provide a binding energy score (e.g., in kcal/mol) and a detailed 3D visualization of the binding mode, highlighting key atomic interactions with amino acid residues in the protein's active site. researchgate.net

| Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | -8.5 | Lys72 | Hydrogen Bond (with Carbonyl O) |

| Glu170 | Hydrogen Bond (with Hydroxyl H) | ||

| Val57, Leu173 | Hydrophobic Interaction | ||

| Phe54 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, untested compounds can be predicted, guiding the design of more potent molecules. tandfonline.com

A QSAR study for this compound would require a dataset of structurally similar quinoxalinone derivatives with experimentally measured biological activity against a specific target. For each compound in the series, a set of numerical "descriptors" are calculated that encode its physicochemical properties (e.g., hydrophobicity, electronic properties, size, shape). nih.gov

Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. The predictive power of the resulting QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). tandfonline.comnih.gov A validated model can then be used to predict the activity of this compound and guide the design of new analogs with potentially improved activity.

| Descriptor Type | Example Descriptor | Property Encoded |

| Electronic | Zcomp Dipole | Dipole moment component, related to polar interactions. nih.gov |

| Thermodynamic | Epsilon3 | Energy dispersive properties. nih.gov |

| Steric / Topological | Molecular Weight | Size and mass of the molecule. |

| Hydrophobicity | LogP | Partition coefficient, indicating lipophilicity. |

| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and charge distribution. tandfonline.com |

Advanced Research Directions and Potential Applications

Quinoxalinone Derivatives as Fluorescent Probes and Chemical Sensors

The unique photophysical properties inherent to the quinoxalinone scaffold have made its derivatives promising candidates for the development of fluorescent probes and chemical sensors. These molecules can be engineered to exhibit high sensitivity and selectivity for the detection of various analytes, including metal ions and biologically relevant molecules.

Quinoxalinone-based probes often operate on mechanisms such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, a novel quinoxaline (B1680401) derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized and demonstrated to function as a dual-mode chemosensor. arabjchem.org QM exhibits a distinct colorimetric response to Fe³⁺ ions, changing from colorless to yellow, and a significant fluorescence quenching in the presence of Cu²⁺ ions. arabjchem.org The binding stoichiometry for both QM-Fe³⁺ and QM-Cu²⁺ complexes was determined to be 1:1. arabjchem.org

Another example is the development of an acenaphtoquinoxaline-based "switch-off" fluorescent sensor for the selective detection of Hg²⁺ ions. nih.gov This sensor demonstrated high selectivity and sensitivity for Hg²⁺ over a range of other metal ions, with a low detection limit of 42 ppb. nih.gov The fluorescence quenching mechanism was supported by computational studies. nih.gov Furthermore, quinoxaline derivatives have been investigated as pH sensors. A water-soluble quinoxaline derivative bearing (3-aminopropyl)amino residues was developed for pH measurements in acidic aqueous media, functioning as a dual optical chemosensor with shifts in both absorption and emission bands. mdpi.com The unique photophysical properties of quinoxalinone-based chromophores are being explored for their predictability in designing new sensors. mdpi.com

Recent advancements have also seen the development of quinolin-based fluorescent probes for bio-imaging applications, a field where quinoxalinone derivatives also show significant promise due to their structural similarities and interesting photophysical properties. crimsonpublishers.com

Table 1: Examples of Quinoxalinone-Based Fluorescent Probes and Chemical Sensors

| Probe/Sensor | Analyte | Detection Method | Key Features |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ / Cu²⁺ | Colorimetric / Fluorescence Quenching | Dual-mode detection, High selectivity arabjchem.org |

| Acenaphtoquinoxaline-based sensor | Hg²⁺ | Fluorescence "Switch-Off" | High sensitivity, Low detection limit (42 ppb) nih.gov |

| Water-soluble quinoxaline derivative | pH | Spectrophotometric and Fluorescence Shifts | Operates in acidic aqueous media mdpi.com |

Exploration of Quinoxalinone Derivatives in Corrosion Inhibition

The presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of the quinoxalinone scaffold make its derivatives effective corrosion inhibitors, particularly for metals and alloys in aggressive acidic environments. These organic molecules can adsorb onto the metal surface, forming a protective film that impedes the corrosion process.

Several studies have demonstrated the efficacy of quinoxalinone derivatives in inhibiting the corrosion of mild steel in hydrochloric acid solutions. The inhibition efficiency of these compounds generally increases with their concentration. For example, two quinoxalinone derivatives, 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) and 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2), exhibited maximum inhibition efficiencies of 86.2% and 92.5%, respectively, at a concentration of 10⁻³ M. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net

The mechanism of inhibition often involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding) between the inhibitor molecules and the metal surface. The presence of electron-donating or electron-withdrawing groups on the quinoxalinone ring can significantly influence their adsorption behavior and, consequently, their inhibition efficiency. Quantum chemical calculations and Monte Carlo simulations are often employed to correlate the molecular structure of the inhibitors with their performance and to understand the adsorption mechanism at a molecular level. acs.org These computational studies help in designing more effective corrosion inhibitors.

The protective film formed by quinoxalinone derivatives can act as a barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species to the metal surface. The general activity of the quinoxaline moiety is attributed to the presence of polar functional groups like C=C, N-H, O-H, and C=O. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Select Quinoxalinone Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) | 10⁻³ | 86.2 | Langmuir researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | 10⁻³ | 92.5 | Langmuir researchgate.net |

| 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]propan-1-one (PQDPP) | Not Specified | High | Frumkin acs.org |

Design of Novel Biofunctional Materials Incorporating Quinoxalinone Scaffolds

The quinoxalinone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov This has spurred significant research into the design and synthesis of novel biofunctional materials incorporating this versatile core. These materials are being explored for a variety of applications, including drug delivery, tissue engineering, and as active therapeutic agents themselves.

The biological activities of quinoxalinone derivatives are diverse and include anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties. nih.gov The functionalization of the quinoxalinone ring system allows for the fine-tuning of these biological activities. For instance, the incorporation of sulfonamide moieties into the quinoxaline framework has led to the development of potent anticancer and antimicrobial agents. mdpi.com

In the context of biofunctional materials, quinoxalinone derivatives can be incorporated into polymer backbones or attached to nanoparticles to create materials with specific biological functions. The development of such materials often involves strategies like C-H functionalization of the quinoxalin-2(1H)-one core, which allows for the introduction of various functional groups in a highly efficient and atom-economical manner. nih.govnih.gov These synthetic advancements are crucial for creating a library of quinoxalinone derivatives with tailored biological properties.

Recent research has focused on developing quinoxalinone-based compounds with multifunctional properties, such as combined anticancer and imaging capabilities. The inherent fluorescence of some quinoxalinone derivatives can be harnessed for theranostic applications, where the same molecule is used for both diagnosis and therapy. The development of biofunctional materials from quinoxalinone scaffolds is a rapidly evolving field with the potential to yield new therapeutic and diagnostic tools. elspub.com

Future Perspectives in Academic Inquiry into 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one

While extensive research has been conducted on the broader class of quinoxalinone derivatives, the specific compound This compound remains a relatively underexplored entity in academic literature. However, based on the established reactivity and properties of the quinoxalinone scaffold and the presence of key functional groups (a hydroxyl group at the 5-position and methyl groups at the 1 and 3 positions), several promising avenues for future academic inquiry can be envisioned.

A primary area of future research will likely focus on the synthesis and functionalization of this specific molecule. The development of efficient and regioselective synthetic routes will be crucial for accessing sufficient quantities for further studies. portico.org Moreover, the hydroxyl group at the 5-position presents a key site for further chemical modification. Future studies could explore the derivatization of this hydroxyl group to create a library of novel compounds with potentially enhanced biological activities or material properties.

The photophysical properties of this compound warrant detailed investigation. The presence of the hydroxyl group, an electron-donating group, on the benzene (B151609) ring of the quinoxalinone core could significantly influence its absorption and emission characteristics. Future academic inquiry could focus on characterizing its fluorescence quantum yield, solvatochromism, and potential as a fluorescent probe for specific analytes. The interplay between the hydroxyl group and the lactam functionality could lead to interesting excited-state dynamics, including the possibility of excited-state intramolecular proton transfer (ESIPT), which is a valuable mechanism for designing fluorescent sensors.

From a medicinal chemistry perspective , the biological activities of this compound are largely unknown. Future research should involve comprehensive screening of this compound against various biological targets, including cancer cell lines, bacteria, and viruses. nih.gov The structural alerts within the molecule, such as the quinoxalinone core and the phenolic hydroxyl group, suggest potential for antioxidant, anticancer, or enzyme inhibitory activities. For instance, hydroxy-substituted quinolinones have shown interesting biological profiles.

In the realm of materials science , the potential of this compound as a building block for functional materials is another exciting frontier. The hydroxyl group can be utilized for polymerization or for grafting the molecule onto surfaces, leading to the development of new polymers, coatings, or functionalized nanoparticles. Its potential as a corrosion inhibitor could also be systematically evaluated, with the hydroxyl and carbonyl groups potentially acting as strong anchoring sites on metal surfaces.

Finally, computational studies will play a vital role in guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, photophysical properties, and reactivity of this compound. Molecular docking studies could help in identifying potential biological targets and in designing new derivatives with improved binding affinities. nih.gov In essence, the academic inquiry into this compound is poised to transition from obscurity to a field of active investigation, driven by the promising precedents set by its chemical relatives and the unique structural features it possesses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxy-1,3-dimethylquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

- The compound can be synthesized via alkylation of quinoxalinone precursors. For example, 3-methylquinoxalin-2(1H)-one derivatives are alkylated using reagents like benzyl chloride or propargyl bromide in DMF or ethanol, with potassium carbonate as a base and tetra--butylammonium bromide as a catalyst . Reaction optimization involves controlling stoichiometry (e.g., 1:1.1 molar ratio of substrate to alkylating agent), solvent choice (polar aprotic solvents enhance nucleophilicity), and reaction time (typically 24 hours at room temperature). Recrystallization from ethanol yields pure crystals (85–90% yield).

Q. How is the structure of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., 1-allyl-3-phenylquinoxalin-2(1H)-one), SC-XRD data revealed dihedral angles between substituents and the quinoxaline core (e.g., 19.3°–30.4°), validating steric and electronic effects . Carbon-bound H-atoms are placed in calculated positions using riding models (), while amino H-atoms are refined with distance restraints (e.g., N–H = 0.88 Å) .

Q. What safety precautions are required when handling this compound?

- Based on GHS/CLP classifications for structurally similar quinoxalines:

- Acute toxicity : Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Labeling : Signal word "Warning"; hazard statements include H312 (harmful in contact with skin) and H332 (harmful if inhaled) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- The hydroxy and methyl groups modulate electron density at the quinoxaline core. For example, the hydroxy group acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while methyl substituents sterically hinder bulky reactants. Computational studies (DFT) or Hammett σ values can predict regioselectivity . Experimental validation involves comparing yields for derivatives with electron-withdrawing/donating groups.

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR or MS)?

- Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

- Variable-temperature NMR to identify tautomeric shifts.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., PubChem data for 2-hydroxyquinoxaline: , [M+H] = 147.0553) .

- X-ray crystallography to unambiguously assign tautomeric forms .

Q. How can the anti-tubercular activity of this compound be evaluated, and what mechanistic insights are possible?

- In vitro assays : Minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control. Structural analogs (e.g., 4-substituted quinoxalinones) show MIC values <10 µg/mL .

- Mechanistic studies : Molecular docking to enoyl-ACP reductase (InhA) or time-kill assays to differentiate bactericidal vs. bacteriostatic effects.

Methodological Guidance

Q. How to design a stability study for this compound under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral conditions at 40–60°C. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA). Compare with PubChem stability data for related compounds (e.g., 2-hydroxyquinoline) .

Q. What strategies mitigate low yields in alkylation reactions of quinoxalinones?

- Catalyst optimization : Replace tetra--butylammonium bromide with phase-transfer catalysts (e.g., PEG-400) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .

Safety and Compliance

Q. How to dispose of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.